molecular formula C13H10ClNO2 B594182 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene CAS No. 1355247-82-3

2-Chloro-4-methyl-1-(3-nitrophenyl)benzene

Cat. No.: B594182
CAS No.: 1355247-82-3
M. Wt: 247.678
InChI Key: AZKCSLHFFDCVBQ-UHFFFAOYSA-N
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Description

“2-Chloro-4-methyl-1-(3-nitrophenyl)benzene” is a chemical compound with the CAS Number: 1355247-82-3. It has a molecular weight of 247.68 and its IUPAC name is 2-chloro-4-methyl-3’-nitro-1,1’-biphenyl .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H10ClNO2/c1-9-5-6-12(13(14)7-9)10-3-2-4-11(8-10)15(16)17/h2-8H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 247.68 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Molecular Structure and Interactions

Studies have focused on the structural analysis of compounds similar to 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene, revealing how weak intramolecular and intermolecular interactions, such as C—H⋯O and π–π stacking, contribute to the stability and planarity of these molecules. For example, research on substituted chalcones and polysubstituted benzenes has shown that these weak interactions are crucial for stabilizing molecular structures and facilitating specific molecular orientations crucial for chemical reactions (H. Fun et al., 2008; Wan-qiang Zhang, 2013).

Synthesis and Reactivity

The synthesis of novel compounds using catalysts and understanding their reactivity plays a significant role in chemical research. For instance, the Buchner reaction facilitated by chloro(tetraphenylporphyrinato)iron as a catalyst has been explored to produce compounds with significant yields, demonstrating the potential for creating diverse molecular structures from simple precursors (Harun M. Mbuvi et al., 2009).

Crystal Structure Determination

Crystallography studies provide insights into the precise arrangement of atoms within a molecule, which is essential for understanding chemical properties and reactivity. For example, analysis of the crystal structure of closely related compounds has elucidated the planarity of the molecular segments and the orientation of substituent groups, such as nitro and methyl groups, which significantly affect the compound's chemical behavior (A. Saeed et al., 2012).

Protoporphyrinogen IX Oxidase Inhibitors

Research into trifluoromethyl-substituted compounds has contributed to the development of protoporphyrinogen IX oxidase inhibitors. These studies are crucial for the pharmaceutical industry, as they offer pathways for creating new drugs and understanding their mechanisms at the molecular level (Bin Li et al., 2005).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS provides information about the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

Properties

IUPAC Name

2-chloro-4-methyl-1-(3-nitrophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c1-9-5-6-12(13(14)7-9)10-3-2-4-11(8-10)15(16)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKCSLHFFDCVBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10742787
Record name 2-Chloro-4-methyl-3'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-82-3
Record name 1,1′-Biphenyl, 2-chloro-4-methyl-3′-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355247-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-methyl-3'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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